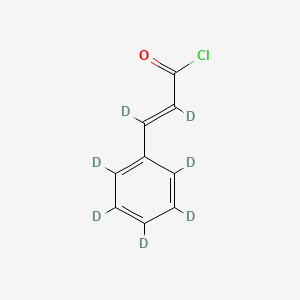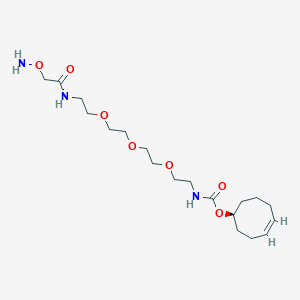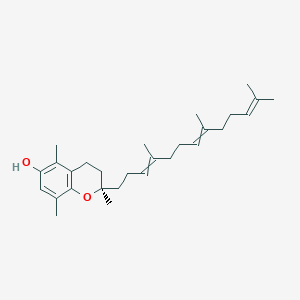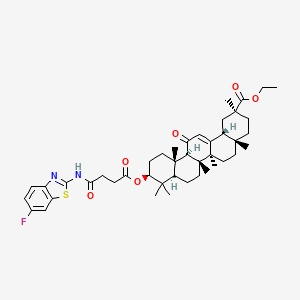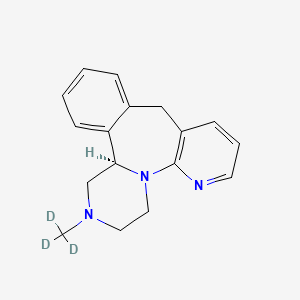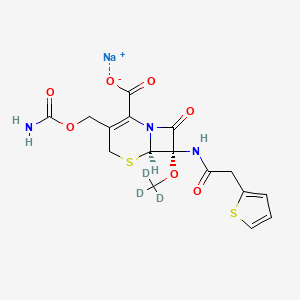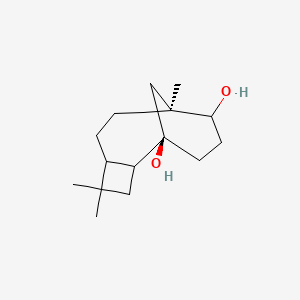
Treibs glycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It belongs to the class of sesquiterpenes and is characterized by its unique chemical structure, which includes two hydroxyl groups attached to a caryolane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Treibs glycol typically involves the extraction from natural sources, such as the pods of Sindora sumatrana. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained from natural sources. advancements in synthetic organic chemistry may allow for the development of more efficient synthetic routes in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Treibs glycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups in its structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Treibs glycol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of natural product-based formulations and as a precursor for other valuable compounds.
Wirkmechanismus
The mechanism of action of Treibs glycol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and inhibition of microbial growth . The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these processes.
Vergleich Mit ähnlichen Verbindungen
Ethylene Glycol: A common glycol with two hydroxyl groups, used primarily as an antifreeze and in the production of polyester fibers.
Propylene Glycol: Another glycol with similar physical properties to ethylene glycol, used as a solvent in pharmaceuticals and food products.
Uniqueness of Treibs Glycol: this compound is unique due to its natural origin and specific chemical structure, which imparts distinct biological activities
Eigenschaften
Molekularformel |
C15H26O2 |
|---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
(1R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3/t10?,11?,12?,14-,15+/m0/s1 |
InChI-Schlüssel |
SFJOMLIUSIKKRA-CTOJOOGHSA-N |
Isomerische SMILES |
C[C@]12CCC3C(CC3(C)C)[C@](C1)(CCC2O)O |
Kanonische SMILES |
CC1(CC2C1CCC3(CC2(CCC3O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)
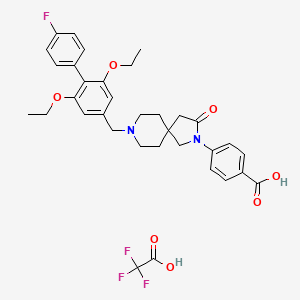


![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)

![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
